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Isopentenyladenine 9-Glucoside -

Isopentenyladenine 9-Glucoside

Catalog Number: EVT-13981206
CAS Number:
Molecular Formula: C16H23N5O5
Molecular Weight: 365.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Metabolic Pathways of iP9G

Enzymatic Synthesis via Cytokinin-Specific Glycosyltransferases

Isopentenyladenine-9-glucoside (iP9G) is biosynthesized through the enzymatic conjugation of glucose to the N9 position of the adenine ring in isopentenyladenine (iP). This reaction is catalyzed by cytokinin-specific uridine diphosphate (UDP)-glycosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor. The reaction proceeds via nucleophilic attack by the N9 nitrogen on the anomeric carbon of UDP-glucose, forming a β-glucosidic bond [3] [6]. This pathway is evolutionarily conserved in vascular plants, where UGTs act as key regulators of cytokinin homeostasis by converting active cytokinin bases into their N-glucosylated forms. The specificity for the N9 position (over N7) is influenced by structural features of both the cytokinin substrate and the UGT enzyme, with iP serving as a preferential substrate due to its isoprenoid side chain [6] [10].

Key enzymatic characteristics:

  • pH Optimum: 7.5–8.5 [3]
  • Cofactor Requirement: Mg²⁺ enhances activity [9]
  • Tissue Specificity: Highest activity in senescing leaves and developing seeds [3] [10]

Role of UGT76C1/2 in iP9G Conjugation

In Arabidopsis thaliana, two glycosyltransferases, UGT76C1 and UGT76C2, are primarily responsible for iP9G biosynthesis. UGT76C2 exhibits significantly higher catalytic efficiency for iP than UGT76C1, making it the dominant enzyme in this pathway [3] [6]. Functional studies using ugt76c2 knockout mutants revealed a 70–90% reduction in iP9G levels, accompanied by elevated concentrations of active iP and impaired root growth. Conversely, overexpression of UGT76C2 led to iP9G accumulation and reduced bioactive cytokinin signaling [6] [10]. These enzymes also glucosylate other cytokinins (e.g., trans-zeatin), but iP is a preferred substrate due to its non-hydroxylated side chain [3] [9].

Table 1: Enzymatic Properties of UGT76C1/2 in iP9G Biosynthesis

EnzymeSubstrate PreferenceCatalytic Efficiency (iP)Biological Impact of Knockout
UGT76C2iP > tZ > cZ4.2 × 10⁴ M⁻¹s⁻¹90% reduction in iP9G; root elongation
UGT76C1tZ > iP1.1 × 10⁴ M⁻¹s⁻¹Minor changes in iP9G pool

Metabolic Stability and Irreversible N-Glucosylation

iP9G has historically been classified as an irreversible deactivation product due to its exceptional metabolic stability. Unlike O-glucosides, which are hydrolyzed by β-glucosidases, N9-glucosides resist enzymatic cleavage because the glycosidic bond is sterically shielded within the purine ring structure [3] [5] [9]. Radiolabeling studies in Arabidopsis cell cultures showed minimal conversion of iP9G to iP over 72 hours, confirming its metabolic inertness [3]. This stability allows iP9G to accumulate to high concentrations (up to 80% of total cytokinins) in senescing tissues, functioning as a long-term storage pool [3] [10]. However, recent evidence challenges this paradigm:

  • Maize β-glucosidase Zm-p60.1 weakly hydrolyzes tZ9G (but not iP9G) in vitro [10].
  • In planta studies detected trace iP release from iP9G in roots, suggesting tissue-specific reactivation [9] [10].

Compartmentalization and Transport Mechanisms in Plant Tissues

iP9G exhibits distinct subcellular and tissue-level compartmentalization, which governs its biological functions:

  • Subcellular Localization: iP9G accumulates primarily in the apoplast and vacuoles, as demonstrated by fractionation studies in Arabidopsis and barley. Vacuolar sequestration is mediated by ATP-binding cassette (ABC) transporters, while apoplastic iP9G may serve as a reservoir for intercellular signaling [3] [10].
  • Long-Distance Transport: iP9G is detected in xylem sap, indicating potential roles in systemic cytokinin signaling. In Zea mays, iP9G constitutes 15–30% of xylem cytokinins during reproductive stages, facilitating source-sink communication between roots and developing kernels [8] [10].
  • Tissue-Specific Pools: High iP9G concentrations occur in:
  • Senescing leaves (apoplast/vacuole) [3] [10]
  • Endosperm and seed coats of legumes and cereals [8]
  • Root vasculature (xylem parenchyma) [10]

Table 2: Compartmentalization of iP9G in Plant Tissues

Tissue/OrganSubcellular CompartmentRelative AbundanceProposed Function
Senescing leavesVacuole, ApoplastHigh (≤80% of total CKs)Long-term storage, senescence delay
Developing seedsEndosperm, Seed coatModerateSink strength establishment
Xylem sapApoplastLow-ModerateLong-distance transport
Root vasculatureCytosol, VacuoleLowHomeostatic buffer

Transport Mechanisms:

  • Vacuolar Import: Driven by tonoplast-localized ABC transporters (e.g., AtABCC14) [10].
  • Apoplastic Export: Putative plasma membrane transporters (unidentified) facilitate iP9G secretion into xylem [8] [10].
  • Barrier Function: The seed coat’s maternal-filial boundary restricts iP9G translocation, enforcing filial autonomy in cytokinin biosynthesis [8].

Properties

Product Name

Isopentenyladenine 9-Glucoside

IUPAC Name

(2S,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol

Molecular Formula

C16H23N5O5

Molecular Weight

365.38 g/mol

InChI

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11+,12-,13-,16+/m0/s1

InChI Key

XEHLLUQVSRLWMH-ZFZHPRJRSA-N

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O)C

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